Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-, is a chemical compound recognized for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide group attached to a chlorinated phenyl ring, which is further connected to a pyridinyloxy moiety. Its unique structure imparts specific chemical and biological properties, making it an important subject of study in various fields, particularly medicinal chemistry and biochemistry .
The compound is cataloged under the CAS number 642085-09-4 and is commercially available for research purposes. It is often utilized as a building block in synthetic organic chemistry and has been investigated for its potential therapeutic applications .
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- can be classified as:
The synthesis of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- typically involves several synthetic steps:
Industrial production may involve optimized reaction conditions such as:
The molecular formula of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is C18H15ClN2O3S, with a molecular weight of 374.8 g/mol. The IUPAC name for this compound is N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]benzenesulfonamide.
Property | Value |
---|---|
Molecular Formula | C18H15ClN2O3S |
Molecular Weight | 374.8 g/mol |
IUPAC Name | N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]benzenesulfonamide |
InChI | InChI=1S/C18H15ClN2O3S/c19... |
InChI Key | YTWPSARHUUWUIY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3 |
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- can undergo several chemical reactions:
These reactions expand the utility of Benzenesulfonamide, allowing for modifications that can lead to derivatives with enhanced properties for specific applications.
The mechanism of action for Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- primarily involves its role as an inhibitor of carbonic anhydrase IX (CA IX).
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- exhibits standard physical properties typical for organic compounds:
The compound demonstrates various chemical properties:
Relevant data regarding solubility and stability should be experimentally determined for precise applications.
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- has several scientific uses:
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8